molecular formula C7H12O2 B146066 sec-Butyl acrylate CAS No. 2998-08-5

sec-Butyl acrylate

Cat. No. B146066
Key on ui cas rn: 2998-08-5
M. Wt: 128.17 g/mol
InChI Key: RNOOHTVUSNIPCJ-UHFFFAOYSA-N
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Patent
US05596126

Procedure details

0.9 mol (51 g) of liquid 1-butene, one mole (72 g) of acrylic acid, 11 g (8.5 % by weight/charge) of ZrSA15 and 0.018 g (250 ppm relative to the acrylic acid) of hydroquinone methyl ether, which serves as a stabilizing agent, are charged at room temperature into a stainless steel reactor with a capacity of 200 ml, fitted with a thermometer and a manometer. The reactor is closed and is immersed in an oil bath at 150° C. The reaction medium is maintained at 100° C. with stirring for four hours. The pressure falls from 10 bar at the start of the reaction to 4 bar at the end of the reaction. At the end of the reaction, the reaction mixture is cooled to room temperature. The reactor is then opened so as to degas the unreacted butene.
[Compound]
Name
liquid
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH3:4].[C:5]([OH:9])(=[O:8])[CH:6]=[CH2:7].COC1C=CC(O)=CC=1>>[C:5]([O:9][CH:2]([CH2:3][CH3:4])[CH3:1])(=[O:8])[CH:6]=[CH2:7]

Inputs

Step One
Name
liquid
Quantity
51 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCC
Name
Quantity
72 g
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(O)C=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
with stirring for four hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are charged at room temperature into a stainless steel reactor with a capacity of 200 ml
CUSTOM
Type
CUSTOM
Details
fitted with a thermometer
CUSTOM
Type
CUSTOM
Details
The reactor is closed
CUSTOM
Type
CUSTOM
Details
is immersed in an oil bath at 150° C
CUSTOM
Type
CUSTOM
Details
The pressure falls from 10 bar at the start of the reaction to 4 bar at the end of the reaction
CUSTOM
Type
CUSTOM
Details
At the end of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled to room temperature
CUSTOM
Type
CUSTOM
Details
to degas the unreacted butene

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C=C)(=O)OC(C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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